molecular formula C16H14N6O3 B11472969 2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide

2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11472969
M. Wt: 338.32 g/mol
InChI Key: UOXBBCNUQPXECE-UHFFFAOYSA-N
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Description

2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitrophenyl group, a triazole ring, and a pyridinylmethylacetamide moiety

Preparation Methods

The synthesis of 2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with nitriles or carboxylic acids can lead to the formation of the triazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Attachment of the Pyridinylmethylacetamide Moiety: This step involves the coupling of the triazole ring with the pyridinylmethylacetamide moiety. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.

    Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group and triazole ring are known to interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, the compound may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities. the presence of different substituents can lead to variations in their properties and applications.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups have been studied for their antimicrobial and anticancer activities. The combination of the nitrophenyl group with the triazole ring in this compound enhances its biological activity.

    Pyridinylmethylacetamide Derivatives: These compounds have been investigated for their potential therapeutic applications. The presence of the pyridinylmethylacetamide moiety in this compound contributes to its unique properties and applications.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H14N6O3/c23-15(18-10-11-5-7-17-8-6-11)9-14-19-16(21-20-14)12-1-3-13(4-2-12)22(24)25/h1-8H,9-10H2,(H,18,23)(H,19,20,21)

InChI Key

UOXBBCNUQPXECE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NCC3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

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